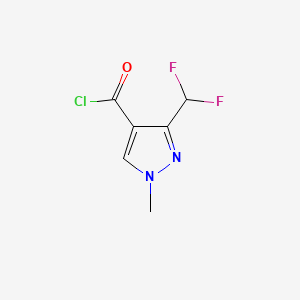

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

Description

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (CAS: 141573-96-8) is a fluorinated pyrazole derivative widely utilized as a key intermediate in agrochemical and pharmaceutical synthesis. Its molecular formula is C₆H₅ClF₂N₂O, with a molecular weight of 194.57 g/mol and a density of 1.52 g/cm³ . The compound is synthesized via the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl₂), often in the presence of catalytic N,N-dimethylformamide (DMF) .

The compound’s structure features a difluoromethyl (-CF₂H) group at the 3-position and a methyl (-CH₃) group at the 1-position of the pyrazole ring. The electron-withdrawing nature of the difluoromethyl group enhances reactivity at the carbonyl chloride moiety, making it a versatile electrophile for nucleophilic acyl substitution reactions . Applications include the synthesis of antifungal agents, succinate dehydrogenase inhibitors (SDHIs), and other bioactive amides .

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-1-methylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2O/c1-11-2-3(5(7)12)4(10-11)6(8)9/h2,6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGPCLIDFPCPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571737 | |

| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141573-96-8 | |

| Record name | 3-Difluoromethyl-1-methylpyrazole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141573-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141573968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with difluoromethylating agents under specific conditions. For instance, difluoroacetic acid can be used as a difluoromethylating agent in the presence of a catalyst such as nanoscale titanium dioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and yield. The use of inexpensive and readily available raw materials, along with efficient catalytic systems, ensures high product yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles to form different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, which react with the carbonyl chloride group under mild to moderate conditions.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the carbonyl chloride group .

Scientific Research Applications

Chemical Synthesis

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride serves as a crucial building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules, particularly those containing pyrazole derivatives. The carbonyl chloride functionality allows for various substitution reactions, enabling the formation of diverse chemical entities.

Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution Reactions | Reacts with nucleophiles to form substituted derivatives | Amines, alcohols, thiols |

| Oxidation/Reduction | Less common but possible under specific conditions | Oxidizing/reducing agents |

Research indicates that this compound exhibits potential biological activities, particularly antifungal properties. It has been studied for its mechanism of action as a fungicide, primarily through the inhibition of succinate dehydrogenase, an enzyme vital for cellular respiration in fungi. This inhibition disrupts energy production in fungal cells, leading to their death.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for active pharmaceutical ingredients (APIs). Its structural characteristics make it suitable for the development of novel therapeutics with enhanced efficacy and reduced toxicity.

Agricultural Applications

The compound is also significant in agricultural chemistry, especially in the formulation of agrochemicals such as fungicides. Its ability to inhibit specific enzymes in pathogens positions it as a vital component in crop protection strategies.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Case Study 1: Antifungal Efficacy

A study published in Agricultural Chemistry demonstrated that formulations containing this compound effectively reduced fungal infections in crops by inhibiting succinate dehydrogenase activity.

Case Study 2: Synthesis of Novel Derivatives

Research conducted by a team at a leading university focused on synthesizing various derivatives from this compound. The findings indicated that modifications to the carbonyl group significantly enhanced biological activity against specific pathogens.

Case Study 3: Drug Development Potential

A pharmaceutical study highlighted the potential use of this compound as a precursor for developing new antifungal drugs, showcasing its versatility and importance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it inhibits the enzyme succinate dehydrogenase, which is crucial for cellular respiration in fungi. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

- Molecular Formula : C₆H₄ClF₃N₂O

- Key Differences: Substitution: Trifluoromethyl (-CF₃) at the 3-position vs. difluoromethyl (-CF₂H). Applications: Used in fungicides like isoflucypram and bixafen, but with higher environmental persistence due to the -CF₃ group .

3-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride

- Molecular Formula : C₅H₄Cl₂N₂O

- Key Differences :

Physicochemical Properties

Key Observations :

Antifungal Activity

- Target Compound : Derivatives like 3-(difluoromethyl)-N-(2-(hydroxymethyl)phenyl)-1H-pyrazole-4-carboxamide show IC₅₀ = 0.8 µM against Botrytis cinerea, attributed to the -CF₂H group’s optimal balance of electronegativity and steric effects .

- Trifluoromethyl Analogues : Exhibit slightly lower activity (IC₅₀ = 1.2–1.5 µM) due to excessive hydrophobicity impairing target binding .

Biological Activity

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, commonly known as Fluxapyroxad, is a compound of significant interest in agricultural chemistry due to its potent biological activity, particularly as a fungicide. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring with a difluoromethyl group and a carbonyl chloride group. This configuration enhances its reactivity and biological activity. The compound's molecular formula is with a molecular weight of approximately 194.5 g/mol.

Target Enzyme: Succinate Dehydrogenase

The primary mechanism of action for this compound is the inhibition of succinate dehydrogenase (SDH), an enzyme critical to the mitochondrial respiratory chain in fungi. By binding to the active site of SDH, this compound prevents the conversion of succinate to fumarate, leading to reduced ATP production and ultimately fungal cell death .

Fungal Pathogens Affected

The inhibition of SDH allows this compound to effectively target various fungal pathogens that affect crops, including:

- Alternaria species : Known for causing early blight in tomatoes and potatoes.

- Zymoseptoria tritici : A significant pathogen in cereal crops .

Antifungal Efficacy

Research demonstrates that this compound exhibits significant antifungal properties. Its effectiveness can be compared with other fungicides in the same class, such as Isopyrazam and Sedaxane. The following table summarizes some key findings regarding its antifungal activity:

| Compound Name | Year Registered | Target Pathogen | Mechanism of Action |

|---|---|---|---|

| Fluxapyroxad | 2011 | Zymoseptoria tritici | Inhibition of succinate dehydrogenase |

| Isopyrazam | 2010 | Alternaria species | Inhibition of succinate dehydrogenase |

| Sedaxane | 2011 | Various fungal pathogens | Inhibition of succinate dehydrogenase |

This table highlights the registration years and target pathogens for these compounds, illustrating their relevance in crop protection strategies.

Case Studies

Several studies have documented the effectiveness of this compound against specific fungal diseases:

- Study on Wheat Diseases : A field study demonstrated that treatments with Fluxapyroxad significantly reduced the incidence of Zymoseptoria tritici in wheat crops by over 60% compared to untreated controls .

- Tomato Blight Control : In trials against Alternaria solani, Fluxapyroxad showed comparable efficacy to traditional fungicides, providing effective control over disease progression during critical growth periods .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, and how do procedural variations impact yield?

- Methodological Answer : The compound is synthesized via chlorination of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid using thionyl chloride (SOCl₂). Two protocols are reported:

- Protocol A : Reaction in dry toluene at 90°C for 2 hours under nitrogen, yielding 96% after solvent evaporation and purification via heptane/toluene azeotrope .

- Protocol B : Use of catalytic N,N-dimethylformamide (DMF) at 95°C for 4 hours, with subsequent dissolution in CH₂Cl₂ for downstream reactions .

- Key Considerations : Protocol A avoids DMF, which may introduce impurities, but Protocol B accelerates activation. Researchers should prioritize solvent compatibility with downstream applications.

Q. How can purity be ensured during synthesis, and what analytical techniques validate structural integrity?

- Methodological Answer :

- Purification : Repeated evaporation under reduced pressure with heptane/toluene (1:1) removes excess SOCl₂ . Avoid aqueous workup to prevent hydrolysis.

- Characterization : Use ¹H/¹³C NMR to confirm absence of residual solvents (e.g., DMF or toluene) and FT-IR to verify carbonyl chloride peak (~1770–1800 cm⁻¹). Crystallographic data from analogous derivatives (e.g., pyrazole carboxamides) may support structural assignments .

Q. What safety precautions are necessary when handling this compound, given limited toxicological data?

- Methodological Answer :

- Handling : Conduct reactions in a fume hood due to SOCl₂’s corrosive fumes. Use anhydrous conditions to minimize HCl release.

- Storage : Store under inert gas (N₂/Ar) at –20°C in sealed glass vials. Limited ecotoxicological data (Section 12 of SDS) necessitate treating waste as hazardous .

Advanced Research Questions

Q. What mechanistic role does DMF play in the chlorination reaction, and how can side reactions be mitigated?

- Methodological Answer : DMF acts as a catalyst by forming a reactive Vilsmeier-Haack complex with SOCl₂, enhancing electrophilicity of the carbonyl carbon. However, overuse may lead to dimethylcarbamoyl chloride byproducts.

- Mitigation : Limit DMF to 0.5–1% (v/v) and monitor reaction progress via TLC (eluent: hexane/ethyl acetate 4:1) to detect intermediates .

Q. How does steric hindrance from the difluoromethyl group influence reactivity in nucleophilic acyl substitutions?

- Methodological Answer : The difluoromethyl group at position 3 reduces electron density at the carbonyl, enhancing electrophilicity. Computational studies (DFT) on analogous pyrazole carbonyl chlorides show:

- Reactivity Trends : Higher reactivity toward amines vs. alcohols due to softer nucleophiles.

- Experimental Validation : Kinetic studies using pyridin-2-amine (pKa ~1.0) show complete conversion to carboxamides within 6 hours at 0–25°C .

Q. What strategies enable selective functionalization of the carbonyl chloride group in complex multi-step syntheses?

- Methodological Answer :

- Protection-Deprotection : Use silyl protecting groups (e.g., TMSCl) for hydroxyl moieties in polyfunctional substrates.

- Stepwise Reactions : Prioritize amide bond formation before introducing acid-sensitive functionalities (e.g., tert-butyl esters).

- Case Study : Synthesis of methyl (E)-2-(2'-carboxamido-[1,1'-biphenyl]-3-yl)-3-methoxyacrylate demonstrates compatibility with Pd-catalyzed cross-coupling post-acylation .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.